N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide
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Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H10N4O2S and its molecular weight is 286.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anticancer Activities
Research has demonstrated that compounds derived from chalcones, including thiazole derivatives, possess remarkable pharmacological activities. A study highlighted the synthesis of pyridine, thioamide, thiazoles, and pyrano[2,3-d]thiazole derivatives showing high cytotoxicity against the MCF-7 cell line, indicating potential anticancer properties (Zaki, Al-Gendey, & Abdelhamid, 2018).
Antiviral Activity
Heterocyclic compounds based on furan derivatives have shown promising activity against the H5N1 avian influenza virus. Compounds synthesized from 3-(4-bromophenyl)azo-5-phenyl-2(3H)-furanone demonstrated significant antiviral properties, offering a new avenue for the development of antiviral agents (Flefel et al., 2012).
Antimicrobial Activity
Another study synthesized oxadiazolyl, pyrazolyl, and thiazolyl derivatives of thiophene-2-carboxamide, which were investigated for their antimicrobial and anti-HCV properties. These compounds exhibited remarkable antimicrobial activity, particularly against Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents (Rizk, Shaaban, & Abdel Wahab, 2017).
Molecular Characterization and Synthesis
Experimental and Theoretical Investigations
Research on thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, included comprehensive molecular characterization by IR/NMR/XRD and electronic characterization by DFT. These compounds showed good antimicrobial activity, suggesting potential for pharmacological applications (Cakmak et al., 2022).
Synthesis of Heterocyclic Compounds
A synthesis approach for various heterocyclic compounds, including pyrazole, thiazole, and 1,3,4-oxadiazole derivatives starting from amino-carbonyl thiophene-2-carboxamide, was documented. These compounds were evaluated for their preliminary antimicrobial activity, showcasing the versatility of furan derivatives in synthesizing bioactive heterocycles (Maddila et al., 2016).
Mechanism of Action
Target of Action
Compounds like this often target specific proteins or enzymes in the body. The exact target can vary widely depending on the specific structure of the compound and its intended use .
Mode of Action
Once the compound binds to its target, it can inhibit or enhance the target’s function, leading to a therapeutic effect. The exact mode of action would depend on the specific target and the compound’s structure .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit a key enzyme in a metabolic pathway, leading to decreased production of a certain metabolite .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors like the compound’s solubility, stability, and molecular size can influence these properties .
Result of Action
The compound’s action at the molecular and cellular level would lead to its therapeutic effects. For example, it might inhibit the growth of cancer cells or reduce inflammation .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These can include factors like pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-13(11-7-20-8-17-11)16-5-10-12(15-3-2-14-10)9-1-4-19-6-9/h1-4,6-8H,5H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGULMSNALQNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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